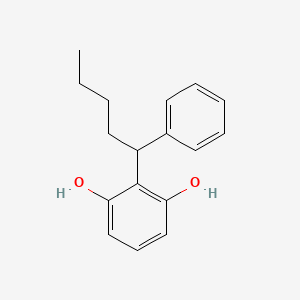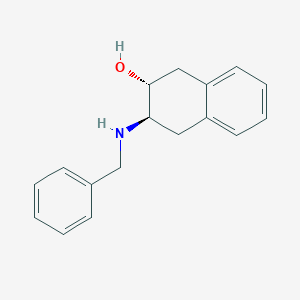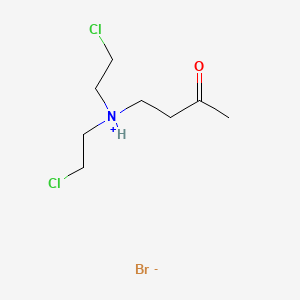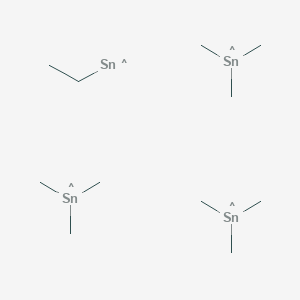
Ethyl-lambda~2~-stannanyl--trimethylstannyl (1/3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl-lambda~2~-stannanyl–trimethylstannyl (1/3) is a unique organotin compound characterized by the presence of both ethyl and trimethylstannyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their ability to form stable bonds with carbon and other elements.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-lambda~2~-stannanyl–trimethylstannyl (1/3) typically involves the reaction of ethylstannane with trimethylstannyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive tin compounds. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of Ethyl-lambda~2~-stannanyl–trimethylstannyl (1/3) involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
化学反应分析
Types of Reactions
Ethyl-lambda~2~-stannanyl–trimethylstannyl (1/3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The ethyl and trimethylstannyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of organotin derivatives.
科学研究应用
Ethyl-lambda~2~-stannanyl–trimethylstannyl (1/3) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of anticancer drugs.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its ability to enhance material properties.
作用机制
The mechanism of action of Ethyl-lambda~2~-stannanyl–trimethylstannyl (1/3) involves its interaction with molecular targets through the formation of stable tin-carbon bonds. These interactions can influence various biochemical pathways, depending on the specific application. For example, in organic synthesis, the compound acts as a catalyst or reagent to facilitate the formation of desired products.
相似化合物的比较
Similar Compounds
Trimethylstannyl chloride: A related compound with similar reactivity but different substituents.
Ethylstannane: Another organotin compound with ethyl groups but lacking the trimethylstannyl moiety.
Uniqueness
Ethyl-lambda~2~-stannanyl–trimethylstannyl (1/3) is unique due to the presence of both ethyl and trimethylstannyl groups, which confer distinct reactivity and properties. This dual functionality makes it a versatile compound in various chemical reactions and applications.
属性
CAS 编号 |
65197-55-9 |
|---|---|
分子式 |
C11H32Sn4 |
分子量 |
639.2 g/mol |
InChI |
InChI=1S/C2H5.9CH3.4Sn/c1-2;;;;;;;;;;;;;/h1H2,2H3;9*1H3;;;; |
InChI 键 |
IQGOAIYBLDJFTA-UHFFFAOYSA-N |
规范 SMILES |
CC[Sn].C[Sn](C)C.C[Sn](C)C.C[Sn](C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-1-([1,1'-Biphenyl]-4-yl)-3-methylpentan-1-one](/img/structure/B14485782.png)
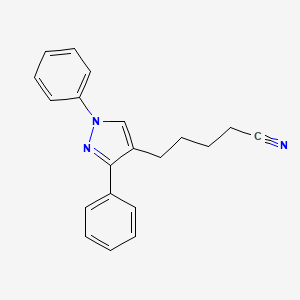

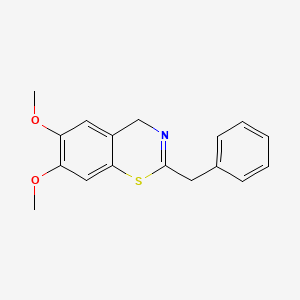
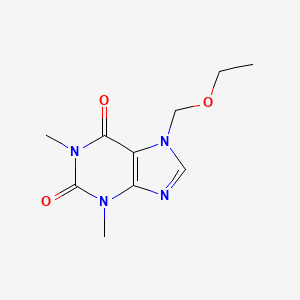
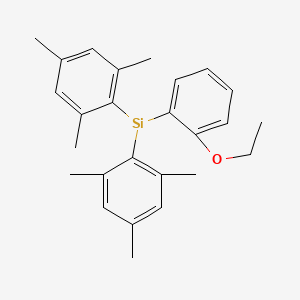
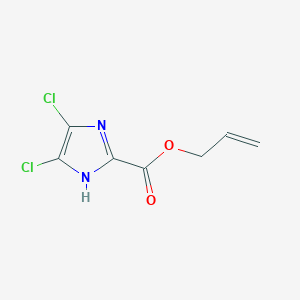
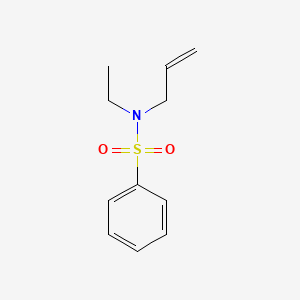
![2,3-Bis[(dimethylamino)methyl]-5,6-dimethylbenzene-1,4-diol](/img/structure/B14485820.png)
![2,2'-{1,4-Phenylenebis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14485828.png)
